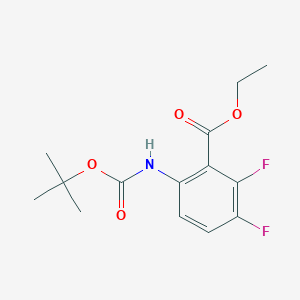

Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate is a synthetic organic compound that features a benzoate ester functional group, a tert-butoxycarbonyl (Boc) protected amine, and two fluorine atoms on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate typically involves the following steps:

Formation of the Benzoate Ester: The starting material, 2,3-difluorobenzoic acid, is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to form ethyl 2,3-difluorobenzoate.

Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the Boc-protected amine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to batch processes .

Types of Reactions:

Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Boc Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

Deprotected Amine: Removal of the Boc group yields the free amine derivative.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity against specific targets, particularly in the development of anti-cancer and anti-inflammatory drugs.

Organic Synthesis

The compound is utilized as a building block in organic synthesis. It can be transformed into other functionalized derivatives through various chemical reactions such as nucleophilic substitutions and coupling reactions. This versatility makes it valuable for creating complex molecules used in drug discovery.

Fluorine Chemistry

The presence of fluorine atoms in the structure contributes to its unique properties, including increased metabolic stability and bioactivity. Researchers are exploring its potential in developing fluorinated compounds that exhibit improved pharmacokinetic profiles.

Case Study 1: Development of Anticancer Agents

In a study published by researchers at a leading pharmaceutical institution, this compound was employed as an intermediate to synthesize novel anticancer agents targeting specific tumor markers. The resulting compounds exhibited promising cytotoxicity against various cancer cell lines.

Case Study 2: Fluorinated Drug Candidates

A research team investigated the use of this compound in synthesizing fluorinated drug candidates with enhanced activity against bacterial infections. The incorporation of fluorine atoms was shown to improve the compounds' binding affinity to their biological targets.

Wirkmechanismus

The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The molecular targets and pathways involved would vary based on the specific drug or biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate: Another Boc-protected amino ester with a similar structure but different aromatic ring.

tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protecting group but differ in their core structures.

Uniqueness: Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate is unique due to the presence of both fluorine atoms and the Boc-protected amine on the benzoate ester, which imparts distinct chemical reactivity and potential biological activity .

Biologische Aktivität

Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate, with the CAS number 1092513-08-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, synthesizing information from various research studies and databases.

- Molecular Formula : C14H17F2NO4

- Molecular Weight : 301.29 g/mol

- Structure : The compound contains a difluorobenzoate moiety and a tert-butoxycarbonyl (Boc) protected amino group, which plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing the free amine to participate in further reactions or interactions.

Anticancer Potential

The incorporation of fluorine atoms in organic compounds often leads to increased metabolic stability and bioactivity. Preliminary investigations into related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, benzoic acid derivatives have been explored for their potential as anticancer agents due to their ability to induce apoptosis in tumor cells .

Study on Related Compounds

A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of similar benzoic acid derivatives. The findings suggested that modifications at the 6-position significantly influenced the potency against cancer cell lines. Although this compound was not specifically tested, it is hypothesized that it could exhibit similar activities due to its structural characteristics .

Data Table: Biological Activities of Related Compounds

Eigenschaften

IUPAC Name |

ethyl 2,3-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-5-20-12(18)10-9(7-6-8(15)11(10)16)17-13(19)21-14(2,3)4/h6-7H,5H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDHMVBVZLFIOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)F)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.